molecular formula C21H14N2O3S2 B3476573 1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

Cat. No.: B3476573
M. Wt: 406.5 g/mol
InChI Key: ICHMEEPVQOQXQO-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a complex organic compound that features a benzodioxole ring, a thienopyrimidine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Thienopyrimidine: This involves the condensation of thiophene derivatives with appropriate amines and aldehydes.

    Coupling Reactions: The final step involves coupling the benzodioxole and thienopyrimidine moieties through a sulfanyl linkage, often using reagents like thiols and appropriate catalysts.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that facilitate the desired reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutic Agents: Research into its potential as a therapeutic agent for various diseases.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol: Similar structure with an alcohol group instead of a ketone.

    1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]methane: Similar structure with a methylene group instead of an ethanone.

Uniqueness

The unique combination of the benzodioxole and thienopyrimidine rings, along with the sulfanyl linkage, gives 1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone distinct chemical properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3S2/c24-16(14-6-7-17-18(8-14)26-12-25-17)10-27-20-15-9-19(13-4-2-1-3-5-13)28-21(15)23-11-22-20/h1-9,11H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHMEEPVQOQXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC=NC4=C3C=C(S4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

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